Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate
Brand Name: Vulcanchem
CAS No.: 35925-27-0
VCID: VC2825077
InChI: InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3
SMILES: COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O
Molecular Formula: C9H8Cl2O3
Molecular Weight: 235.06 g/mol

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate

CAS No.: 35925-27-0

Cat. No.: VC2825077

Molecular Formula: C9H8Cl2O3

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate - 35925-27-0

Specification

CAS No. 35925-27-0
Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
IUPAC Name methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate
Standard InChI InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3
Standard InChI Key CKDHJOAQICCZPR-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O
Canonical SMILES COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O

Introduction

Chemical Identity and Properties

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate is characterized by several identifiers and properties that are crucial for its recognition and application in scientific research. The compound appears as a powder and is typically stored at room temperature .

Chemical Identifiers

The following table presents the key identifiers for Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate:

ParameterValue
CAS Number35925-27-0
Chemical FormulaC₉H₈Cl₂O₃
Molecular Weight235.07 g/mol
MDL NumberMFCD16693821
PubChem CID53725388
IUPAC Namemethyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate

Structural Representations

The compound can be represented using various chemical notation systems:

Notation SystemRepresentation
Standard InChIInChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3
InChI KeyCKDHJOAQICCZPR-UHFFFAOYSA-N
SMILESCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O

Physical and Chemical Properties

The physical and chemical properties of Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate influence its behavior in various applications and synthesis procedures.

Chemical Reactivity

The compound contains several functional groups that contribute to its chemical reactivity:

  • The hydroxyl group (-OH) at the alpha position to the carbonyl makes it susceptible to oxidation reactions

  • The ester group provides sites for hydrolysis and transesterification

  • The dichlorophenyl group influences the electron distribution, affecting the reactivity of adjacent functional groups

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate may serve as a valuable intermediate in pharmaceutical synthesis. Similar compounds have been used in the development of bioactive molecules, particularly those targeting kinase enzymes .

Agricultural Chemistry

Compounds containing the dichlorophenyl moiety often exhibit fungicidal or herbicidal properties. The structural similarity to known agrochemicals suggests potential applications in this field .

Organic Chemistry Research

As a functionalized building block, Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate can be valuable in organic synthesis research, particularly in studies involving stereoselective reactions due to the presence of a stereogenic center at the alpha carbon .

Structure-Activity Relationships

Comparison with Related Compounds

The table below compares Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate with structurally related compounds:

CompoundMolecular FormulaMolecular WeightDistinguishing Features
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetateC₉H₈Cl₂O₃235.07 g/molTwo chlorine atoms at 3,4-positions
(R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetateC₉H₉ClO₃200.62 g/molSingle chlorine at 3-position, defined stereochemistry
Methyl 2-(4-chlorophenyl)-2-hydroxyacetateC₉H₉ClO₃200.62 g/molSingle chlorine at 4-position
Methyl 2-(3,5-dichlorophenyl)acetateC₉H₈Cl₂O₂219.07 g/molLacks hydroxyl group, different chlorine positions

Structure-Activity Considerations

Research on similar compounds suggests that:

  • The position and number of chlorine atoms on the phenyl ring significantly influence biological activity

  • The hydroxyl group at the alpha position provides a site for further functionalization and may contribute to interactions with biological targets

  • The methyl ester group can be modified to alter lipophilicity and bioavailability

Current Research and Future Directions

Research Applications

Current research involving Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate and related compounds focuses on several areas:

  • Development of novel kinase inhibitors, particularly targeting "dark kinases" such as STK17B

  • Exploration of fungicidal activity in agricultural applications

  • Investigation of stereoselective synthesis methods utilizing the chiral center

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